N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide
Description
N-(2-Ethoxypyridin-3-yl)thiophene-2-carboxamide is a heterocyclic amide featuring a thiophene ring linked to a 2-ethoxypyridine moiety via a carboxamide bridge. Its structure combines aromatic and electron-rich components, making it a candidate for pharmacological applications, particularly in antimicrobial, anticancer, or antiviral therapies.
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12-9(5-3-7-13-12)14-11(15)10-6-4-8-17-10/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
JEKCBCPATBQZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide typically involves the condensation of 2-ethoxypyridine-3-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Reagents like bromine or iodine in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The target compound’s closest analogues include:
- Thiophene-2-carboxamides with pyridine substituents (e.g., N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues from ).
- Thieno[2,3-b]pyridine derivatives (e.g., 3,4,6-triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide in ).
- N-Aryl thiophene carboxamides (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide in ).
Table 1: Key Structural Differences and Substituent Effects
Key Observations :
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison (Selected Peaks)
Insights :
- The ethoxy group in the target compound would likely produce a distinct ¹H NMR signal at ~1.4 ppm (CH3) and 4.0 ppm (OCH2) .
- Lower C=O stretching frequencies (e.g., 1675–1695 cm⁻¹) suggest strong hydrogen bonding or conjugation with aromatic systems.
Table 4: Reported Bioactivities of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
